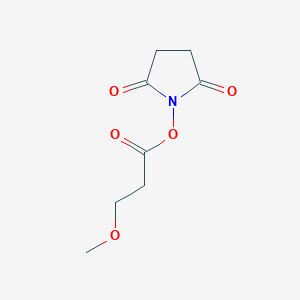

2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate

Overview

Description

2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate, also known as m-PEG1-NHS ester, is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .

Molecular Structure Analysis

The molecular formula of 2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate is C8H11NO5 . Its molecular weight is 201.18 .Physical And Chemical Properties Analysis

The boiling point of 2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate is predicted to be 292.8±42.0 °C . Its density is predicted to be 1.31±0.1 g/cm3 . It is soluble in DCM .Scientific Research Applications

Synthesis and Chemical Properties

2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate is a compound that has piqued the interest of researchers due to its potential applications in the synthesis of bioactive molecules and materials with unique properties. In a study exploring the synthesis of heterocyclic compounds, pyrrolidin-2-ones and their derivatives were identified as promising non-aromatic heterocyclic compounds. These structures are found in many natural products and biologically active molecules, highlighting the importance of introducing various substituents into the nucleus of pyrrolidin-2-ones for the synthesis of new medicinal molecules with improved biological activity. The research demonstrated the synthesis of specific derivatives by reacting the methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols, indicating the compound's relevance in synthetic chemistry for creating biologically active compounds (Rubtsova et al., 2020).

Applications in Material Science

The compound's applications extend beyond pharmaceuticals into material science, where its derivatives are explored for unique functionalities. For instance, the development of novel bisarylmethylidene derivatives of 2-methoxy-2-methyl-1,3-dioxan-5-one revealed its potential in creating materials showing different colors in solid and solution states. This study opens up avenues for utilizing such compounds in the development of photophysical materials with potential applications in sensing, electronic displays, and beyond, highlighting the compound's versatility and utility in various scientific domains (Mojtahedi et al., 2017).

Catalytic and Enzymatic Mimicry

Another fascinating area of application is in the mimicry of enzymatic functions using metal complexes. Research into the catecholase activity of dicopper complexes with N-donor ligands, inspired by the type 3 copper enzyme catechol oxidase, underscores the potential of 2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate derivatives in catalyzing the oxidation of catechols to quinones. This demonstrates the compound's relevance in bio-inspired catalysis, potentially leading to applications in environmental remediation, biosensing, and the synthesis of complex organic molecules (Selmeczi et al., 2003).

Mechanism of Action

Target of Action

The primary targets of m-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are used to selectively degrade target proteins .

Mode of Action

m-PEG1-NHS ester interacts with its targets by forming covalent bonds. The NHS ester group in the compound reacts with the primary amines of proteins and other amine-containing molecules to form stable amide bonds . This reaction is facilitated by the hydrophilic PEG spacer, which increases the solubility of the compound in aqueous media .

Biochemical Pathways

The action of m-PEG1-NHS ester affects the ubiquitin-proteasome system, a crucial pathway in cells responsible for protein degradation . PROTACs, synthesized using m-PEG1-NHS ester, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By exploiting this system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of m-PEG1-NHS ester’s action is the selective degradation of target proteins . By forming stable amide bonds with primary amines of proteins and other amine-containing molecules, m-PEG1-NHS ester enables the synthesis of PROTACs . These PROTACs can then bind to target proteins and lead to their degradation via the ubiquitin-proteasome system .

Action Environment

The action of m-PEG1-NHS ester can be influenced by various environmental factors. For instance, the compound is sensitive to moisture, and it is recommended to be stored at -20°C . Furthermore, the reaction between the NHS ester group and primary amines is most effective in neutral or weakly basic buffers . Therefore, the pH and moisture levels of the environment can significantly impact the compound’s action, efficacy, and stability.

Safety and Hazards

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPPBYZKFKEXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

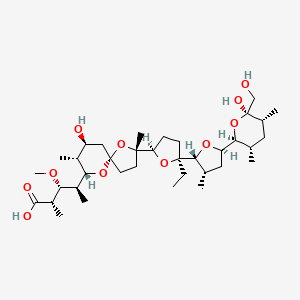

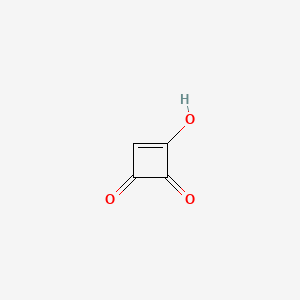

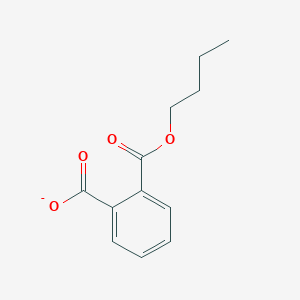

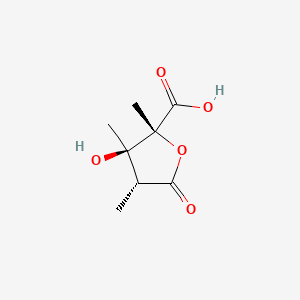

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.